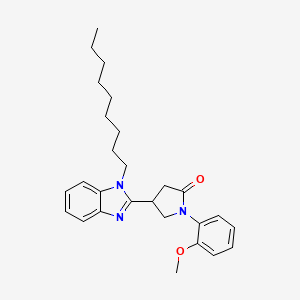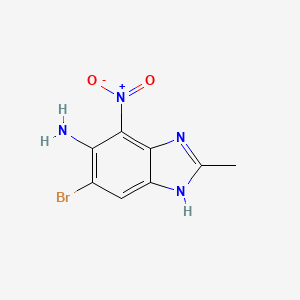
1-(2-methoxyphenyl)-4-(1-nonyl-1H-benzimidazol-2-yl)pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-METHOXYPHENYL)-4-(1-NONYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE is a synthetic organic compound that belongs to the class of benzodiazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-METHOXYPHENYL)-4-(1-NONYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.
Attachment of the Nonyl Group: The nonyl group can be introduced via alkylation reactions using nonyl halides.
Formation of the Pyrrolidinone Ring: This step may involve the reaction of the benzodiazole derivative with a suitable pyrrolidinone precursor under specific conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
化学反应分析
Types of Reactions
1-(2-METHOXYPHENYL)-4-(1-NONYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The benzodiazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield methoxybenzaldehyde or methoxybenzoic acid.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of 1-(2-METHOXYPHENYL)-4-(1-NONYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in biological pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity.
Pathway Modulation: The compound may affect various signaling pathways within cells.
相似化合物的比较
Similar Compounds
- 1-(2-METHOXYPHENYL)-4-(1-HEPTYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE
- 1-(2-METHOXYPHENYL)-4-(1-OCTYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE
Uniqueness
1-(2-METHOXYPHENYL)-4-(1-NONYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE is unique due to its specific nonyl group, which may impart distinct physical and chemical properties compared to its analogs. This uniqueness can influence its biological activity, solubility, and overall utility in various applications.
属性
分子式 |
C27H35N3O2 |
|---|---|
分子量 |
433.6 g/mol |
IUPAC 名称 |
1-(2-methoxyphenyl)-4-(1-nonylbenzimidazol-2-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C27H35N3O2/c1-3-4-5-6-7-8-13-18-29-23-15-10-9-14-22(23)28-27(29)21-19-26(31)30(20-21)24-16-11-12-17-25(24)32-2/h9-12,14-17,21H,3-8,13,18-20H2,1-2H3 |
InChI 键 |
HLPJGEFAZYYPTN-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,4-diphenyl-2-[3-(thiophen-2-yl)-1H-pyrazol-4-yl]-1,4-dihydro-2H-3,1-benzoxazine](/img/structure/B11481083.png)
![8-amino-2-(methylamino)-5-oxo-6-(pyridin-3-yl)-4,6-dihydro-5H-pyrano[2,3-d][1,3]thiazolo[4,5-b]pyridine-7-carbonitrile](/img/structure/B11481088.png)
![5-nitro-N-[2-(2,2,2-trifluoroethoxy)ethyl]pyridin-2-amine](/img/structure/B11481091.png)
![2,5,6-triphenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazo[1,2-a]imidazole](/img/structure/B11481092.png)
![2-[(3-chlorophenyl)amino]-9,10-dimethoxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one](/img/structure/B11481099.png)
![N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2,6-dimethoxybenzamide](/img/structure/B11481107.png)
![2-Amino-5-(4-fluorophenyl)-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B11481113.png)
![6-(4-chlorophenyl)-3-(2,5-difluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11481117.png)

![3-(4-fluorobenzyl)-6-phenyl-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione](/img/structure/B11481122.png)
![2-(dibenzo[b,d]furan-2-yloxy)-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one](/img/structure/B11481138.png)
![N-[1-cyclopentyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-2-fluorobenzamide](/img/structure/B11481141.png)
![8-(4-ethylphenyl)-1,3-dimethyl-7-(thiophen-2-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11481147.png)

